molecular formula C25H22N6O3 B3225971 N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1251598-26-1

N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

Cat. No.: B3225971
CAS No.: 1251598-26-1
M. Wt: 454.5
InChI Key: RNTXTPQJBKEOBH-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a heterocyclic molecule featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring and an acetamide side chain. Its synthesis likely involves coupling reactions between substituted phenyl-1,2,4-oxadiazoles and triazolo-pyridine intermediates, as inferred from analogous procedures in the literature . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are standard for confirming its structure .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-3-17-7-4-5-9-20(17)26-21(32)15-31-25(33)30-14-6-8-19(23(30)28-31)24-27-22(29-34-24)18-12-10-16(2)11-13-18/h4-14H,3,15H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTXTPQJBKEOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a nitrile oxide under acidic or basic conditions.

    Synthesis of the triazolopyridine ring: This involves the reaction of a pyridine derivative with an azide, followed by cyclization.

    Coupling of the oxadiazole and triazolopyridine rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

    Introduction of the acetamide group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Use as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with several synthesized heterocycles:

  • 1,2,4-Oxadiazole Derivatives : Compounds like those in and incorporate phenyl-1,2,4-oxadiazole groups, which enhance metabolic stability and binding affinity in drug design .
  • Triazolo-Pyridine Systems : and describe triazolo-fused pyridines and thiazoles, highlighting the role of nitrogen-rich rings in modulating electronic properties and solubility .
  • Acetamide Side Chains : Analogues in and utilize acetamide substituents to improve bioavailability and target engagement .

Table 1: Structural Comparison of Key Analogues

Compound Class Core Structure Key Substituents Reference
Target Compound Triazolo[4,3-a]pyridine 4-Methylphenyl-oxadiazole, 2-ethylphenyl -
Derivatives Benzo[b][1,4]oxazin-3-one Substituted-phenyl-oxadiazoles
(Compound 60) Benzo[b]oxazolo[3,4-d][1,4]oxazine 5-Methyl-1,2,4-oxadiazole, pyridine
Triazole-Thiols 1,2,4-Triazole Thiophene, thiol groups

Table 2: Reaction Condition Comparison

Reaction Type Catalyst/Solvent Temperature/Time Yield (%) Reference
Oxadiazole-Acetic Acid Coupling Cs$2$CO$3$, dry DMF Room temperature, 12h 70–85
Suzuki Cross-Coupling Pd catalyst, dioxane Reflux, 24h ~45
Thiazolidinone Formation ZnCl$_2$, 1,4-dioxane Reflux, 10–12h 50–75
Physicochemical Properties
  • Lipophilicity : The 4-methylphenyl group on the oxadiazole ring (target compound) likely increases lipophilicity compared to methoxy or thiol-substituted analogues (e.g., ) .
  • Solubility : Acetamide side chains (target, ) enhance aqueous solubility relative to purely aromatic systems .
Bioactivity Considerations
  • Antimicrobial Activity : Triazole-thiol derivatives in show promise against bacterial strains .
  • Enzyme Inhibition : Oxadiazole-pyridine hybrids () are explored as kinase inhibitors .

Biological Activity

N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.

Structural Characteristics

The compound is characterized by a unique molecular structure that combines multiple heterocyclic rings. The presence of the 1,2,4-oxadiazole and triazole moieties contributes to its diverse biological properties. The molecular formula is C25H23N5O2C_{25}H_{23}N_5O_2 and its structural representation includes various functional groups that enhance its interaction with biological targets.

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial activity. For instance, studies have indicated that compounds containing the oxadiazole ring possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Antiviral Activity

Recent investigations into 1,2,4-oxadiazole derivatives have revealed promising antiviral properties. A study highlighted that certain derivatives demonstrated efficacy against the Zika virus (ZIKV), suggesting that structural modifications can enhance antiviral potency . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring significantly improved antiviral activity.

Anticancer Potential

Compounds similar to this compound have been explored for anticancer applications. The presence of the triazole moiety is particularly relevant as it has been associated with the inhibition of tumor growth in various cancer models . Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. For example, derivatives have shown inhibitory effects on carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and other diseases . Such inhibition can lead to altered cellular signaling pathways and reduced tumor viability.

Case Studies and Research Findings

Study Objective Findings
Evaluate antiviral activityIdentified potent antiviral activity against ZIKV; structural modifications enhanced potency.
Investigate antimicrobial effectsDemonstrated significant inhibition against Staphylococcus aureus and E. coli.
Assess anticancer propertiesInduced apoptosis in cancer cell lines; potential for further development as anticancer agents.

Q & A

Q. What are the critical steps and reagents involved in synthesizing N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using hydroxylamine and carboxylic acid derivatives under reflux conditions .
  • Triazolopyridine Core Assembly : Coupling of oxadiazole intermediates with substituted pyridine derivatives using bases like sodium hydroxide or potassium carbonate .
  • Acetamide Linkage : Amidation reactions with chloroacetyl chloride or similar reagents in solvents like DMF, controlled at 60–80°C .
    Key reagents include N,N-dimethylformamide (solvent), chloroacetyl chloride (acylation agent), and sodium hydroxide (base). Reaction purity is monitored via TLC .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and functional group integration (e.g., ethylphenyl, oxadiazole) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~500–550 for similar derivatives) .
  • Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, S percentages) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What structural features of this compound suggest potential pharmacological activity?

  • 1,2,4-Oxadiazole Moiety : Enhances metabolic stability and ligand-receptor interactions .
  • Triazolopyridine Core : Imparts π-π stacking capability for enzyme binding (e.g., kinase inhibition) .
  • Ethylphenyl Acetamide Side Chain : Modulates solubility and membrane permeability .
    These features are common in compounds targeting inflammatory pathways or cancer .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amide bond formation .

  • Catalytic Additives : Use of triethylamine or DMAP accelerates acylation steps .

  • Workflow Example :

    StepReagent/ConditionYield Improvement
    Oxadiazole FormationReflux in ethanol, 12 h75% → 88%
    Triazole CouplingDMF, 50°C, 6 h60% → 82%

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate Docking Models : Adjust force field parameters (e.g., AutoDock Vina) to account for solvation effects or protein flexibility .
  • Validate Binding Assays : Use orthogonal methods (e.g., SPR, ITC) to confirm target engagement .
  • Example : A compound with predicted high in silico affinity for COX-2 showed low in vitro inhibition due to poor solubility; formulation with PEG-400 resolved this .

Q. What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?

  • PASS Software : Predicts biological activity spectra (e.g., anti-inflammatory, anticancer) based on structural fingerprints .
  • ADMET Prediction : Tools like SwissADME estimate:
    • Lipophilicity (LogP) : ~3.5 (optimal for blood-brain barrier penetration) .
    • CYP450 Inhibition Risk : High for CYP3A4 (requires in vitro validation) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can discrepancies between in vitro and in vivo efficacy be systematically investigated?

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
  • Case Study : A triazolopyridine derivative showed potent in vitro IC₅₀ (~10 nM) but low in vivo efficacy due to rapid glucuronidation; modifying the acetamide group improved metabolic stability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Scaffold Hybridization : Combine oxadiazole and triazole moieties with varied aryl groups (e.g., 4-methylphenyl vs. 4-chlorophenyl) .

  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., oxadiazole O/N atoms) .

  • Example SAR Table :

    DerivativeR-GroupBioactivity (IC₅₀)
    4-Methylphenyl1,2,4-Oxadiazole15 nM (COX-2)
    4-Chlorophenyl1,3,4-Oxadiazole85 nM (COX-2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

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